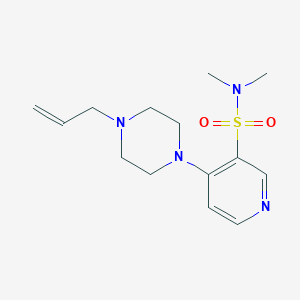
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, also known as ANTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a pyran ring, a triazole ring, and a nitro group. This compound has shown promising results in scientific research, particularly in the fields of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is not fully understood. However, studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile exerts its biological activity by inhibiting certain enzymes and signaling pathways. For example, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activation of NF-kB, a signaling pathway that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In addition, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity by disrupting the photosynthetic process in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its versatility. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be easily synthesized using a simple and efficient method, making it readily available for use in various scientific research applications. Another advantage of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potent biological activity, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is its potential toxicity. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit cytotoxicity in some cell lines, indicating that caution should be exercised when using this compound in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile. One area of interest is the development of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new materials using 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile as a building block, which could lead to the development of new electronic and optical devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and its potential side effects, which could lead to the development of safer and more effective compounds.
Synthesemethoden
The synthesis of 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile is the one-pot reaction of 3-nitro-1H-1,2,4-triazole, 2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, and ammonium acetate in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile in good to excellent yields and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been extensively studied for its potential applications in various fields. In the field of medicine, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been investigated for its potential use as a diagnostic tool for cancer detection. In the field of agriculture, 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has been shown to exhibit potent herbicidal activity against various weed species. 2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile has also been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
2-amino-5-{3-nitro-1H-1,2,4-triazol-1-yl}-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |
|---|---|
Molekularformel |
C15H12N6O3 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
2-amino-6-methyl-5-(3-nitro-1,2,4-triazol-1-yl)-4-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12N6O3/c1-9-13(20-8-18-15(19-20)21(22)23)12(10-5-3-2-4-6-10)11(7-16)14(17)24-9/h2-6,8,12H,17H2,1H3 |
InChI-Schlüssel |
UIWAGWXYQVSMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)


![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)



![4-[(4-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B215348.png)